molecular formula C25H30F2N4O5S B10856434 N-((R)-1-(((R)-3,4-dioxo-1-phenyl-4-((thiazol-2-ylmethyl)amino)butan-2-yl)amino)-3-methoxy-1-oxopropan-2-yl)-3,3-difluorocyclohexane-1-carboxamide

N-((R)-1-(((R)-3,4-dioxo-1-phenyl-4-((thiazol-2-ylmethyl)amino)butan-2-yl)amino)-3-methoxy-1-oxopropan-2-yl)-3,3-difluorocyclohexane-1-carboxamide

Cat. No.: B10856434
M. Wt: 536.6 g/mol
InChI Key: IGYBDBUREWZAAX-OMKBGSMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SY110 involves multiple steps, starting with the preparation of key intermediates. The process includes the formation of specific bonds and functional groups that are essential for its antiviral activity. Detailed synthetic routes and reaction conditions are often proprietary and may involve complex organic reactions, including nucleophilic substitutions and cyclizations .

Industrial Production Methods

Industrial production of SY110 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

SY110 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

SY110 has a wide range of scientific research applications:

Mechanism of Action

SY110 exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2. This enzyme is responsible for cleaving polyproteins into functional viral proteins, which are essential for viral replication. By binding to the active site of Mpro, SY110 prevents the cleavage process, thereby inhibiting viral replication .

Properties

Molecular Formula

C25H30F2N4O5S

Molecular Weight

536.6 g/mol

IUPAC Name

N-[(2R)-1-[[(2R)-3,4-dioxo-1-phenyl-4-(1,3-thiazol-2-ylmethylamino)butan-2-yl]amino]-3-methoxy-1-oxopropan-2-yl]-3,3-difluorocyclohexane-1-carboxamide

InChI

InChI=1S/C25H30F2N4O5S/c1-36-15-19(31-22(33)17-8-5-9-25(26,27)13-17)23(34)30-18(12-16-6-3-2-4-7-16)21(32)24(35)29-14-20-28-10-11-37-20/h2-4,6-7,10-11,17-19H,5,8-9,12-15H2,1H3,(H,29,35)(H,30,34)(H,31,33)/t17?,18-,19-/m1/s1

InChI Key

IGYBDBUREWZAAX-OMKBGSMGSA-N

Isomeric SMILES

COC[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)C3CCCC(C3)(F)F

Canonical SMILES

COCC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)C3CCCC(C3)(F)F

Origin of Product

United States

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